molecular formula C10H16O3 B14605120 3-(3-Oxocycloheptyl)propanoic acid CAS No. 60719-21-3

3-(3-Oxocycloheptyl)propanoic acid

Cat. No.: B14605120
CAS No.: 60719-21-3
M. Wt: 184.23 g/mol
InChI Key: PDGFFHAPQLYXFP-UHFFFAOYSA-N
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Description

3-(3-Oxocycloheptyl)propanoic acid: is an organic compound with the molecular formula C10H16O3 It belongs to the class of carboxylic acids and features a cycloheptanone ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxocycloheptyl)propanoic acid can be achieved through several methods. One common approach involves the oxidation of cycloheptanone followed by a reaction with malonic acid. The reaction conditions typically include the use of strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in an acidic medium .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more scalable and cost-effective methods. This could include the catalytic oxidation of cycloheptanone using supported metal catalysts under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Types of Reactions: 3-(3-Oxocycloheptyl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 3-(3-Oxocycloheptyl)propanoic acid is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving carboxylic acids and ketones. It may also serve as a model compound for studying metabolic pathways involving cyclic ketones .

Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of pharmaceutical agents. Its derivatives may exhibit biological activity, making it a candidate for drug development .

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties .

Mechanism of Action

The mechanism of action of 3-(3-Oxocycloheptyl)propanoic acid involves its interaction with various molecular targets. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, while the ketone group can undergo nucleophilic addition reactions. These interactions can influence the compound’s reactivity and biological activity .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its seven-membered ring structure, which imparts distinct steric and electronic properties compared to six-membered ring analogs.

Properties

CAS No.

60719-21-3

Molecular Formula

C10H16O3

Molecular Weight

184.23 g/mol

IUPAC Name

3-(3-oxocycloheptyl)propanoic acid

InChI

InChI=1S/C10H16O3/c11-9-4-2-1-3-8(7-9)5-6-10(12)13/h8H,1-7H2,(H,12,13)

InChI Key

PDGFFHAPQLYXFP-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CC(C1)CCC(=O)O

Origin of Product

United States

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